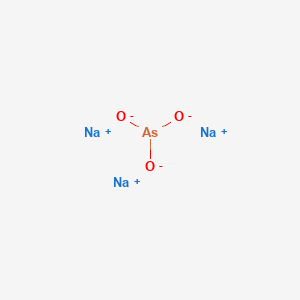
Trisodium arsenite
Descripción general
Descripción
Trisodium arsenite is an inorganic compound with the chemical formula Na₃AsO₃. It is a salt of arsenous acid and is known for its toxicity. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trisodium arsenite can be synthesized by reacting arsenic trioxide (As₂O₃) with sodium hydroxide (NaOH) in water. The reaction is as follows:
As2O3+6NaOH→2Na3AsO3+3H2O
This reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving arsenic trioxide in a sodium hydroxide solution. The solution is then concentrated and crystallized to obtain the final product. This method ensures high purity and yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium arsenite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium arsenate (Na₃AsO₄) in the presence of oxidizing agents such as chlorine or hydrogen peroxide.
Reduction: It can be reduced to elemental arsenic using reducing agents like hydrogen gas or zinc.
Substitution: this compound can undergo substitution reactions with halogens to form arsenic halides.
Common Reagents and Conditions
Oxidation: Chlorine gas or hydrogen peroxide in an aqueous solution.
Reduction: Hydrogen gas or zinc in an acidic medium.
Substitution: Halogens such as chlorine or bromine in an aqueous or organic solvent.
Major Products Formed
Oxidation: Sodium arsenate (Na₃AsO₄)
Reduction: Elemental arsenic (As)
Substitution: Arsenic halides (e.g., AsCl₃, AsBr₃)
Aplicaciones Científicas De Investigación
Trisodium arsenite has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to arsenic toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment, particularly in targeting leukemia cells.
Industry: Utilized in the production of pesticides, herbicides, and wood preservatives.
Mecanismo De Acción
Trisodium arsenite exerts its effects primarily through the inhibition of cellular enzymes and disruption of cellular processes. It targets thiol-containing enzymes, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This results in apoptosis (programmed cell death) in cancer cells and other susceptible cells .
Comparación Con Compuestos Similares
Similar Compounds
Sodium arsenite (NaAsO₂): Similar in structure but differs in the oxidation state of arsenic.
Sodium arsenate (Na₃AsO₄): An oxidized form of trisodium arsenite with arsenic in the +5 oxidation state.
Arsenic trioxide (As₂O₃): A precursor to this compound with arsenic in the +3 oxidation state.
Uniqueness
This compound is unique due to its specific oxidation state and reactivity. It is more soluble in water compared to other arsenic compounds, making it useful in various aqueous reactions and applications .
Propiedades
IUPAC Name |
trisodium;arsorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsO3.3Na/c2-1(3)4;;;/q-3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDHVPHQDPJCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsNa3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161442 | |
| Record name | Trisodium arsenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.889 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14060-38-9, 13464-37-4 | |
| Record name | Arsenious acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium arsenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium arsenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)







![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

